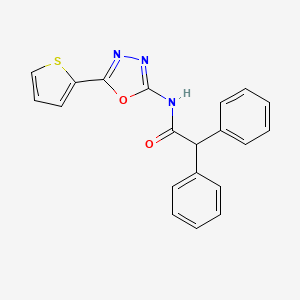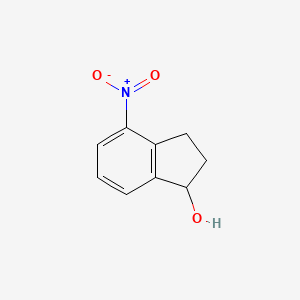![molecular formula C23H25ClN4O3 B2652372 5-{1-[(2-chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775559-69-7](/img/structure/B2652372.png)
5-{1-[(2-chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-{1-[(2-chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one” is a complex organic molecule. It contains a piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates . The presence of the pyrazole nucleus in this compound suggests that it may possess a wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a piperidin-4-yl group, a 2,4-dihydro-3H-1,2,4-triazol-3-one group, and a 4-methoxybenzyl group. These groups are connected by various bonds, forming a complex three-dimensional structure. The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Aplicaciones Científicas De Investigación
Molecular Docking and Anticancer Activities
- EGFR Inhibitors : Benzimidazole derivatives bearing 1,2,4-triazole, structurally similar to the compound , have been analyzed for their anti-cancer properties against the epidermal growth factor receptor (EGFR). Molecular stabilities, conformational analyses, and molecular docking studies have identified potential mechanisms behind their anticancer activities, with certain conformations showing strong binding affinities and suggesting significant anti-cancer potential (Karayel, 2021).
Synthesis and Biological Evaluation
- Antimicrobial Activities : Compounds derived from 1,2,4-triazole have been synthesized and evaluated for their antimicrobial activities. Some derivatives have shown good to moderate activities against various microorganisms, indicating their potential as templates for developing new antimicrobial agents (Bektaş et al., 2007).
Enzyme Inhibitory Properties
- Lipase and α-Glucosidase Inhibitors : Novel heterocyclic compounds based on 1,2,4-triazole have been explored for their enzyme inhibitory properties, specifically targeting lipase and α-glucosidase. This research suggests that such compounds can serve as a basis for developing treatments for diseases related to enzyme dysregulation (Bekircan et al., 2015).
Molecular Interactions and Binding Studies
- π-Hole Tetrel Bonding Interactions : The study of π-hole tetrel bonding interactions in triazole derivatives has provided insights into their molecular interactions. These findings can help in designing molecules with specific binding characteristics, useful in drug design and molecular engineering (Ahmed et al., 2020).
Anticancer Evaluation
- Synthesis and Anticancer Evaluation : The synthesis and evaluation of 1,2,4-triazole derivatives for their anticancer activities highlight the potential of such compounds in developing new cancer therapies. Their ability to inhibit cancer cell growth in vitro suggests a promising area for further research (Bekircan et al., 2008).
Direcciones Futuras
Given the potential pharmacological activities of this compound, future research could focus on further elucidating its biological effects and potential therapeutic applications. Additionally, studies could aim to optimize its synthesis process and investigate its physical and chemical properties in more detail .
Propiedades
IUPAC Name |
3-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O3/c1-31-19-8-6-16(7-9-19)15-28-22(25-26-23(28)30)17-10-12-27(13-11-17)21(29)14-18-4-2-3-5-20(18)24/h2-9,17H,10-15H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZGYBAMZVHDTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzyl)-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2652290.png)
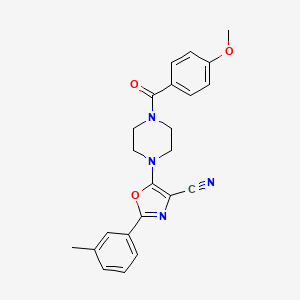
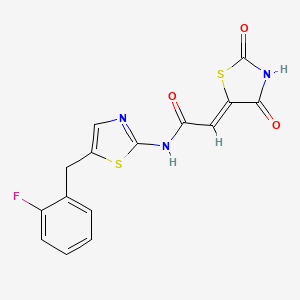
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,2-dimethylpyrimidin-4-amine](/img/structure/B2652295.png)
![N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2652296.png)
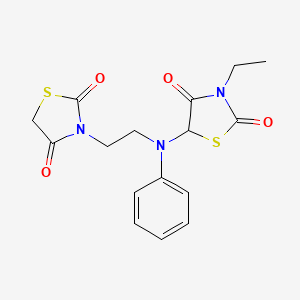
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2652300.png)
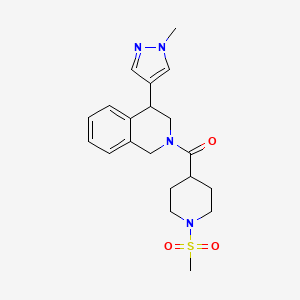

![6-chloro-1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2652308.png)
![(E)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2652309.png)
